(6S,10S) Lumateperone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S,10S) Lumateperone: is a novel second-generation antipsychotic medication developed by Intra-Cellular Therapies. It is primarily used for the treatment of schizophrenia and depressive episodes associated with bipolar I and II disorders. The compound is known for its unique receptor binding profile, which allows it to modulate serotonin, dopamine, and glutamate neurotransmission, contributing to its efficacy in treating psychiatric disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6S,10S) Lumateperone involves several key steps. One of the primary methods includes the separation of the enantiomer compound with stereochemistry 6bR, 10aS from the cis racemate using resolution. The key intermediate is then alkylated with 4-halo-4’-fluoro butyrophenone (X = I, Br, Cl) to produce this compound .
Industrial Production Methods: Industrial production of this compound involves the use of crystalline and amorphous salts formed with p-toluenesulfonic acid and naphthalene-2-sulfonic acid. The process ensures the production of high-purity lumateperone suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: (6S,10S) Lumateperone undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen or the addition of hydrogen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of lumateperone, which may have different pharmacological properties and potential therapeutic applications .
Scientific Research Applications
Chemistry: In chemistry, (6S,10S) Lumateperone is used as a reference compound for the development of new antipsychotic agents. Its unique receptor binding profile serves as a model for designing compounds with similar or improved efficacy .
Biology: In biological research, lumateperone is used to study the mechanisms of neurotransmission and the role of serotonin, dopamine, and glutamate in psychiatric disorders. It helps in understanding the pathophysiology of schizophrenia and bipolar disorder .
Medicine: Medically, this compound is used for the treatment of schizophrenia and bipolar depression. It has shown efficacy in alleviating both positive and negative symptoms of schizophrenia and is considered a safer alternative to other antipsychotics due to its favorable side effect profile .
Industry: In the pharmaceutical industry, lumateperone is used in the development of new therapeutic agents for psychiatric disorders. Its production involves advanced synthetic methods to ensure high purity and efficacy .
Mechanism of Action
(6S,10S) Lumateperone exerts its effects through simultaneous modulation of dopaminergic, serotonergic, and glutamatergic neurotransmission. It acts as a receptor antagonist of the 5-HT2A receptor and antagonizes several dopamine receptors (D1, D2, and D4) with lower affinity. Additionally, it has moderate serotonin transporter reuptake inhibition. These actions contribute to its efficacy in treating psychiatric disorders by balancing neurotransmitter levels in the brain .
Comparison with Similar Compounds
Cariprazine: Another atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.
Lamotrigine: Used to stabilize mood in bipolar disorder and decrease the frequency of seizures in epilepsy.
Comparison: (6S,10S) Lumateperone is unique in its simultaneous modulation of serotonin, dopamine, and glutamate neurotransmission, which is not observed in other antipsychotics like cariprazine and lamotrigine. This unique mechanism contributes to its favorable safety and tolerability profile, making it a promising option for patients with psychiatric disorders .
Properties
Molecular Formula |
C24H28FN3O |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-[(10S,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one |
InChI |
InChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3/t20-,21+/m1/s1 |
InChI Key |
HOIIHACBCFLJET-RTWAWAEBSA-N |
Isomeric SMILES |
CN1CCN2[C@H]3CCN(C[C@@H]3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F |
Canonical SMILES |
CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.